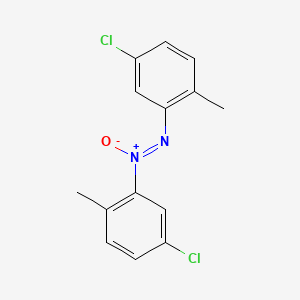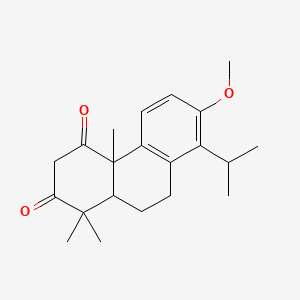
5'-O-(Dimethoxytrityl)-2-(dimethylaminomethylidene-amino)purine-2'-deoxyriboside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-O-(Dimethoxytrityl)-2-(dimethylaminomethylidene-amino)purine-2’-deoxyriboside is a synthetic nucleoside analog. Nucleosides are the building blocks of nucleic acids, which are essential for the storage and transmission of genetic information in living organisms. This compound is often used in the field of molecular biology and biochemistry for various research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(Dimethoxytrityl)-2-(dimethylaminomethylidene-amino)purine-2’-deoxyriboside typically involves multiple steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of the deoxyribose sugar is protected using a dimethoxytrityl (DMT) group to prevent unwanted reactions.
Formation of the purine base: The purine base is synthesized separately and then attached to the protected deoxyribose sugar.
Introduction of the dimethylaminomethylidene group: The dimethylaminomethylidene group is introduced to the purine base through a series of chemical reactions.
Deprotection: The DMT group is removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as automated synthesizers and high-performance liquid chromatography (HPLC) are often used to ensure the quality of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base.
Reduction: Reduction reactions can modify the functional groups attached to the purine base.
Substitution: Various substitution reactions can occur, especially at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can introduce various functional groups to the purine base.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of oligonucleotides, which are short DNA or RNA molecules. These oligonucleotides are essential for various applications, including gene synthesis, PCR, and sequencing.
Biology
In biology, the compound is used in the study of nucleic acid interactions, DNA replication, and transcription. It serves as a probe or marker in various molecular biology techniques.
Medicine
In medicine, nucleoside analogs are explored for their potential as antiviral and anticancer agents. They can interfere with viral replication or inhibit the growth of cancer cells.
Industry
Industrially, the compound is used in the production of synthetic DNA and RNA for research and therapeutic purposes. It is also employed in the development of diagnostic tools and biosensors.
作用机制
The mechanism of action of 5’-O-(Dimethoxytrityl)-2-(dimethylaminomethylidene-amino)purine-2’-deoxyriboside involves its incorporation into nucleic acids. Once incorporated, it can interfere with normal nucleic acid functions, such as replication and transcription. The dimethylaminomethylidene group may enhance its binding affinity to specific molecular targets, thereby modulating biological pathways.
相似化合物的比较
Similar Compounds
5’-O-(Dimethoxytrityl)-2’-deoxyadenosine: Another nucleoside analog with a similar structure but lacking the dimethylaminomethylidene group.
5’-O-(Dimethoxytrityl)-2’-deoxyguanosine: Similar to the above compound but with a guanine base instead of adenine.
Uniqueness
The presence of the dimethylaminomethylidene group in 5’-O-(Dimethoxytrityl)-2-(dimethylaminomethylidene-amino)purine-2’-deoxyriboside distinguishes it from other nucleoside analogs. This group can enhance its chemical stability and binding affinity, making it a valuable tool in various research and industrial applications.
属性
分子式 |
C34H36N6O5 |
|---|---|
分子量 |
608.7 g/mol |
IUPAC 名称 |
N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C34H36N6O5/c1-39(2)21-37-33-35-19-28-32(38-33)40(22-36-28)31-18-29(41)30(45-31)20-44-34(23-8-6-5-7-9-23,24-10-14-26(42-3)15-11-24)25-12-16-27(43-4)17-13-25/h5-17,19,21-22,29-31,41H,18,20H2,1-4H3/b37-21+/t29-,30+,31+/m0/s1 |
InChI 键 |
HDOPDLXQWWZJIN-OHXXADQQSA-N |
手性 SMILES |
CN(C)/C=N/C1=NC=C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
规范 SMILES |
CN(C)C=NC1=NC=C2C(=N1)N(C=N2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


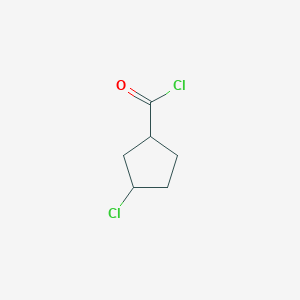
![5-Chloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13803961.png)
![[2-(2-Bromo-phenyl)-ethyl]-(1,1-dioxo-tetrahydrothiophen-3-yl)-amine hydrochloride](/img/structure/B13803963.png)
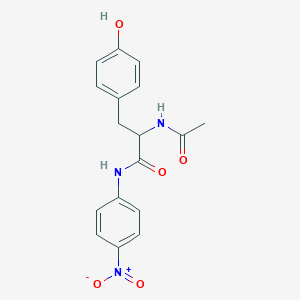
![4,6-Dimethyl-3,4-dihydropyrazolo[3,4-d][1,2,3]triazole 1-oxide](/img/structure/B13803973.png)
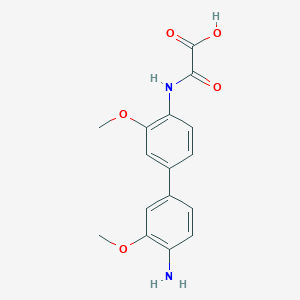
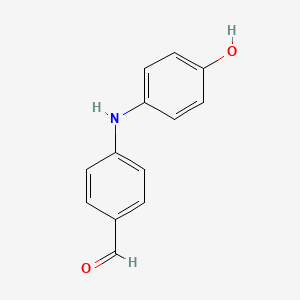
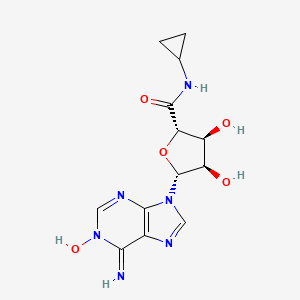

![Diethyl acetamido({3-[(4-methylbenzene-1-sulfonyl)amino]phenyl}methyl)propanedioate](/img/structure/B13804010.png)
![Acetamide,N-[6-amino-1-(3-cyclohexen-1-ylmethyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13804027.png)
